molecular formula C20H25O2PS B14547816 O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate CAS No. 62246-75-7

O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate

Cat. No.: B14547816
CAS No.: 62246-75-7
M. Wt: 360.5 g/mol
InChI Key: JJIKSMUXGJVHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonothioate group, which is a phosphorus atom bonded to a sulfur atom and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate typically involves the reaction of cyclohexanol, diphenylmethanol, and methylphosphonothioic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexanol: reacts with to form an intermediate.

  • The intermediate then reacts with diphenylmethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods also incorporate purification steps, such as distillation or recrystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phosphonothioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form phosphonates.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phosphonates.

    Substitution: Various substituted phosphonothioates.

Scientific Research Applications

O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl methylphosphonothioate
  • Dimethyl methylphosphonothioate
  • O,O-Diethyl methylphosphonothioate

Uniqueness

O-Cyclohexyl O-(diphenylmethyl) methylphosphonothioate is unique due to its specific structural features, such as the cyclohexyl and diphenylmethyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.

Properties

CAS No.

62246-75-7

Molecular Formula

C20H25O2PS

Molecular Weight

360.5 g/mol

IUPAC Name

benzhydryloxy-cyclohexyloxy-methyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C20H25O2PS/c1-23(24,21-19-15-9-4-10-16-19)22-20(17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-3,5-8,11-14,19-20H,4,9-10,15-16H2,1H3

InChI Key

JJIKSMUXGJVHRU-UHFFFAOYSA-N

Canonical SMILES

CP(=S)(OC1CCCCC1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.